4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

Medicinal Chemistry ADME Prediction Drug Discovery

Researchers developing CNS-penetrant therapeutics or anti-inflammatory agents require building blocks with precise substitution patterns. Generic triazole-3-thiols lack the ortho-methoxy motif critical for modulating lipophilicity and target engagement. 4-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 66297-54-9) addresses this gap: • Elevated logP (1.608 vs. 0.482 for unsubstituted phenyl analog) supports blood-brain barrier penetration for anticonvulsant/neuroprotective programs. • Ortho-methoxy substitution enables regioselective S-alkylation for anti-inflammatory SAR, as validated by Labanauskas et al. • Reactive thiol handle facilitates rapid library synthesis of thioethers, disulfides, and polyfunctional molecules. • Consistent ≥95% purity ensures reproducible downstream results.

Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
CAS No. 66297-54-9
Cat. No. B1361968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
CAS66297-54-9
Molecular FormulaC9H9N3OS
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C=NNC2=S
InChIInChI=1S/C9H9N3OS/c1-13-8-5-3-2-4-7(8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14)
InChIKeyQRAKHSMJURHRMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility20.6 [ug/mL]

Chemical Profile: 4-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol


4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol (CAS 66297-54-9) is a heterocyclic building block featuring a 1,2,4-triazole core with a 2-methoxyphenyl group at the 4-position and a reactive thiol (-SH) group at the 3-position [1]. It is primarily supplied as a research chemical with a typical purity of 95%, a molecular weight of 207.25 g/mol, and a molecular formula of C9H9N3OS [1]. The compound serves as a versatile scaffold for synthesizing more complex molecules with potential biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties [2]. Its specific substitution pattern (ortho-methoxy on the N-phenyl ring) confers distinct physicochemical properties, such as a measured logP of 1.608 and a melting point of 204–206°C, which are critical for downstream applications [1].

Heterocyclic building block with ortho-methoxy substitution
Reactive thiol handle for S-alkylation and disulfide formation
Supports SAR exploration for anti-inflammatory and CNS research

Structural Specificity of 4-(2-Methoxyphenyl)-triazole-3-thiol


In drug discovery and materials science, the biological activity and physicochemical behavior of 1,2,4-triazole-3-thiols are exquisitely sensitive to the nature and position of substituents on the N4-phenyl ring [1]. Simple substitution of the ortho-methoxy group in CAS 66297-54-9 with a hydrogen (4-phenyl analog), a para-methoxy group, or a meta-methoxy group can dramatically alter lipophilicity, solid-state properties, and the compound's ability to serve as a precursor for regioselective derivatization [2]. These variations directly impact pharmacokinetic profiles, binding affinities, and synthetic utility, making generic substitution risky without explicit comparative data. The following section provides quantifiable evidence differentiating this specific ortho-methoxy regioisomer from its closest in-class alternatives.

Target: 4-(2-Methoxyphenyl)-triazole-3-thiol
4-Phenyl analog
Lower lipophilicity may shift membrane permeability and synthetic utility
4-Methoxyphenyl analog
Regioisomeric difference may alter anti-inflammatory SAR profile
3-Methoxyphenyl analog
Distinct electronic effects may impact derivatization regioselectivity

Quantitative Evidence vs Structural Analogs


Lipophilicity Advantage vs Unsubstituted Phenyl Analog

4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol (CAS 66297-54-9) exhibits a calculated logP value of 1.608 [1]. In comparison, the unsubstituted 4-phenyl-4H-1,2,4-triazole-3-thiol analog (CAS 5373-72-8) has a reported logP of 0.482 [2]. The introduction of the ortho-methoxy group increases the partition coefficient by more than three-fold, indicating substantially higher lipophilicity. This difference is a critical factor influencing membrane permeability and distribution in biological systems, as well as solubility in non-polar media for synthetic applications.

Lipophilicity: ortho-OCH₃ vs Phenyl
Reported
logP 1.608 vs 0.482
>3-fold increase
Higher lipophilicity may enhance membrane permeability
Database-derived; experimental validation advised
Medicinal Chemistry ADME Prediction Drug Discovery

Solid-State Differentiation: Higher Melting Point

The melting point of 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is reported as 204–206°C [1]. In contrast, the unsubstituted 4-phenyl-4H-1,2,4-triazole-3-thiol analog melts at a significantly lower temperature range of 172–174°C [2]. This 30–34°C elevation in melting point suggests stronger intermolecular interactions in the solid state for the ortho-methoxy derivative, potentially impacting crystallinity, thermal stability, and dissolution behavior.

Melting Point: ortho-OCH₃ vs Phenyl
Reported
204–206°C vs 172–174°C
Δ 30–34°C
Higher melting point suggests distinct solid-state stability
May impact formulation and storage
Solid-State Chemistry Formulation Science Crystallography

Anti-Inflammatory Precursor: Ortho-Methoxy Regioisomer Activity

The 2-methoxyphenyl substitution pattern on the 1,2,4-triazole-3-thiol core is critical for generating biologically active derivatives. In a comparative study synthesizing S-alkylated derivatives from 2-, 3-, and 4-methoxyphenyl precursors, the compounds derived from the 2-methoxyphenyl thione (specifically compounds 4a-c and 5a) exhibited anti-inflammatory activity [1]. While the study does not provide a direct head-to-head quantitative comparison of the parent thiols, it establishes that the ortho-methoxy regioisomer serves as a valid scaffold for accessing active anti-inflammatory agents, a finding that underscores its specific utility as a building block. This contrasts with the 4-methoxyphenyl series where activity was also observed, highlighting the importance of methoxy substitution but leaving the ortho position as a viable, and potentially distinct, synthetic entry point [1].

Anti-inflammatory scaffold
Class-level
Derivatives from 2-methoxyphenyl thione show activity
Supports anti-inflammatory SAR exploration
Parent compound not directly tested
Medicinal Chemistry Anti-inflammatory SAR

Anticonvulsant Activity Potential vs Valproic Acid

While specific data for 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is unavailable, studies on structurally related 1,2,4-triazole-3-thione derivatives provide class-level evidence of potent anticonvulsant activity. In a preclinical model of pharmacoresistant epilepsy (6 Hz test in mice), several triazole-3-thione compounds exhibited 2–3 times more potent anticonvulsant activity than valproic acid [1]. The presence of the thiol/thione moiety is critical for this activity. This class-level inference supports the exploration of CAS 66297-54-9 as a scaffold for developing novel anticonvulsant agents, with the ortho-methoxy group offering a unique vector for optimizing pharmacokinetic properties.

Anticonvulsant class activity
Class-level
Triazole-3-thiones 2–3× more potent than valproic acid in 6 Hz model
Class-level evidence suggests anticonvulsant research potential
Target compound untested; scaffold validation required
Neuroscience Anticonvulsant Pharmacoresistant Epilepsy

Optimal Application Scenarios


CNS-Penetrant Drug Candidate Design

Leverage the compound's elevated logP (1.608) compared to the unsubstituted phenyl analog (logP 0.482) to design CNS-penetrant drug candidates [1]. The increased lipophilicity is a key determinant for crossing the blood-brain barrier, making this scaffold a superior starting point for developing anticonvulsant or neuroprotective agents, building on class-level evidence of 1,2,4-triazole-3-thiols' potency in epilepsy models [2].

Anti-Inflammatory Drug Discovery Scaffold

Utilize CAS 66297-54-9 as a validated building block for synthesizing anti-inflammatory agents. As demonstrated by Labanauskas et al., S-alkylated derivatives of the related 2-methoxyphenyl thione exhibit anti-inflammatory activity [3]. This provides a direct rationale for procuring this compound in programs targeting novel anti-inflammatory therapeutics, where the ortho-methoxy substitution may offer distinct selectivity or potency advantages over para- or meta-substituted analogs.

Corrosion Inhibitors with Enhanced Adsorption

Exploit the combination of the triazole ring, thiol group, and ortho-methoxyphenyl moiety for designing corrosion inhibitors. While not directly studied, class-level research shows that 1,2,4-triazole-3-thiols are effective mixed-type corrosion inhibitors for metals like nickel and steel in acidic environments [4]. The presence of sulfur and nitrogen atoms facilitates strong adsorption onto metal surfaces, and the ortho-methoxy group may further modulate the inhibitor's electronic properties and surface coverage [4]. This compound represents a structurally novel candidate for investigation in this field.

Orthogonal Derivatization via Thiol Group

The free thiol group at the 3-position of the triazole ring in CAS 66297-54-9 serves as a highly reactive handle for further functionalization. It can undergo S-alkylation to form thioethers, oxidation to disulfides, or serve as a nucleophile in various reactions [3]. This chemical versatility allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies or the synthesis of more complex, polyfunctional molecules.

Application
Selection Property
Validation Focus
CNS drug discovery research
Reported lipophilicity profile
BBB permeability assessment
Anti-inflammatory research scaffold
Ortho-methoxy regioisomer building block
SAR-driven activity screening
Corrosion inhibitor studies
Triazole-thiol metal adsorption
Corrosion inhibition efficacy
Derivatization hub
Reactive thiol group
S-alkylation and disulfide scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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